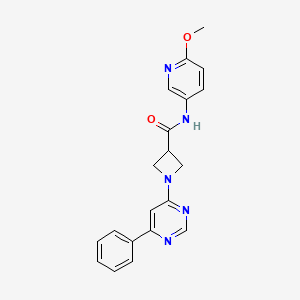

![molecular formula C12H14N2O2S B2452067 ethyl 2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetate-hydrabromide CAS No. 1052548-38-5](/img/structure/B2452067.png)

ethyl 2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetate-hydrabromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

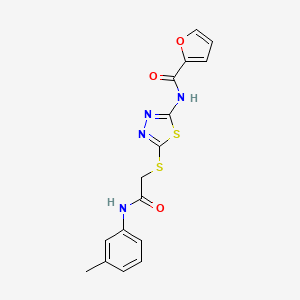

Ethyl 2-[(5-methyl-1H-1,3-benzimidazol-2-yl)sulfanyl]acetate-hydrabromide is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the benzimidazole family and has been shown to have a variety of biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent. While further studies are needed, initial investigations suggest that it exhibits inhibitory effects against certain microorganisms. For instance, derivatives of this compound, such as 1a and 1b , have demonstrated good antimicrobial potential .

Anti-Proliferative Activity

Researchers have explored the anti-proliferative properties of related compounds. Although specific data on ethyl 2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetate hydrobromide are limited, similar structures have been evaluated. These compounds may interfere with cell growth and division, making them potential candidates for cancer research .

Anti-Tubercular Activity

Indole derivatives, including those related to our compound, have been investigated for their anti-tubercular activity. For instance, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives were tested against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG). These compounds could potentially contribute to tuberculosis treatment .

Synthetic Methodology

The synthesis of this compound involves a two-step process. First, 2-picolylamine reacts with ethyl acetoacetate to form an enaminoester. Subsequently, this intermediate reacts with naphthoquinone in cyclopentyl methyl ether (CPME) using zinc chloride as a catalyst. The method avoids chromatography for purification and employs solvents and catalysts with low toxicity .

Multifunctional Scaffold

The 5-hydroxyindole scaffold, to which our compound belongs, offers versatility. Researchers have explored various synthetic procedures to create multifunctional compounds based on this scaffold. Notably, the Nenitzescu synthesis has been employed due to its cost-effectiveness and reduced toxicity compared to other methods .

Eigenschaften

IUPAC Name |

ethyl 2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetate;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S.BrH/c1-3-16-11(15)7-17-12-13-9-5-4-8(2)6-10(9)14-12;/h4-6H,3,7H2,1-2H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFYCEQTIAKVJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=C(N1)C=C(C=C2)C.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetate hydrobromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile](/img/structure/B2451993.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]thiophene-2-carboxamide](/img/structure/B2451999.png)

![1-(3,4-dimethylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2452001.png)

![2-[(4-Methoxyphenyl)sulphonyl]-2-(2-thienyl)ethylamine](/img/structure/B2452003.png)

![7-Methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2452005.png)

![2-[(2,5-Dimethylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2452006.png)